molecular formula C8H19ClN2 B2835991 N-Ethyl-N-methylpiperidin-4-amine hydrochloride CAS No. 1233955-04-8

N-Ethyl-N-methylpiperidin-4-amine hydrochloride

Cat. No.: B2835991
CAS No.: 1233955-04-8
M. Wt: 178.7
InChI Key: PBAPRZDIIKOMHP-UHFFFAOYSA-N
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Description

N-Ethyl-N-methylpiperidin-4-amine hydrochloride (CAS: 1233955-04-8) is a secondary amine hydrochloride salt with the molecular formula C₈H₁₉ClN₂ and a molecular weight of approximately 182.7 g/mol (calculated). It is supplied as a crystalline solid with a purity of ≥95% and is stored at -20°C to ensure stability .

Properties

IUPAC Name

N-ethyl-N-methylpiperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.ClH/c1-3-10(2)8-4-6-9-7-5-8;/h8-9H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAPRZDIIKOMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-methylpiperidin-4-amine hydrochloride typically involves the alkylation of piperidine derivatives. One common method is the reaction of N-methylpiperidine with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality of the final product .

Chemical Reactions Analysis

Alkylation Reactions

The secondary amine group undergoes alkylation with alkyl halides or sulfonates under basic conditions. This reaction typically involves deprotonation of the amine to enhance nucleophilicity, followed by nucleophilic substitution.

Example Reaction:

N Ethyl N methylpiperidin 4 amine+R XBaseN Ethyl N methyl N alkylpiperidin 4 ammonium salt\text{N Ethyl N methylpiperidin 4 amine}+\text{R X}\xrightarrow{\text{Base}}\text{N Ethyl N methyl N alkylpiperidin 4 ammonium salt}

Key Conditions:

  • Reagents: Alkyl halides (e.g., methyl iodide, benzyl bromide), K2_2CO3_3, or DIPEA (N,N-diisopropylethylamine) as a base.

  • Solvents: Acetonitrile, dichloromethane, or toluene.

  • Temperature: 0–30°C for controlled reactivity .

Applications:

  • Synthesis of quaternary ammonium derivatives for pharmacological studies.

Acylation Reactions

The amine reacts with acylating agents (e.g., acyl chlorides, anhydrides) to form amides. This is critical for modifying the compound’s pharmacokinetic properties.

Example Reaction:

N Ethyl N methylpiperidin 4 amine+AcClBaseN Ethyl N methyl N acetylpiperidin 4 amine\text{N Ethyl N methylpiperidin 4 amine}+\text{AcCl}\xrightarrow{\text{Base}}\text{N Ethyl N methyl N acetylpiperidin 4 amine}

Key Conditions:

  • Reagents: Acetyl chloride, benzoyl chloride.

  • Catalysts/Base: Triethylamine or DIPEA to neutralize HCl byproducts.

  • Solvents: Dichloromethane or THF at room temperature .

Applications:

  • Prodrug synthesis or enhancing metabolic stability .

Oxidation and Reduction

The piperidine ring and amine substituents undergo redox reactions under specific conditions.

Oxidation

The tertiary amine can form N-oxides using oxidizing agents like hydrogen peroxide or m-CPBA:

N Ethyl N methylpiperidin 4 amineH2O2N Ethyl N methylpiperidin 4 amine N oxide\text{N Ethyl N methylpiperidin 4 amine}\xrightarrow{\text{H}_2\text{O}_2}\text{N Ethyl N methylpiperidin 4 amine N oxide}

  • Conditions: H2_2O2_2 in methanol, 50°C.

Reduction

While the saturated piperidine ring lacks reducible bonds, reductive amination of intermediates is possible:

Ketone intermediateNaBH4N Ethyl N methylpiperidin 4 amine derivative\text{Ketone intermediate}\xrightarrow{\text{NaBH}_4}\text{N Ethyl N methylpiperidin 4 amine derivative}

  • Applications: Synthesis of analogs for structure-activity relationship (SAR) studies .

Acid-Base Reactions

As a hydrochloride salt, the compound readily participates in neutralization reactions.

Example:

N Ethyl N methylpiperidin 4 amine HCl+NaOHN Ethyl N methylpiperidin 4 amine free base +NaCl+H2O\text{N Ethyl N methylpiperidin 4 amine HCl}+\text{NaOH}\rightarrow \text{N Ethyl N methylpiperidin 4 amine free base }+\text{NaCl}+\text{H}_2\text{O}

  • Conditions: Aqueous NaOH or NH4_4OH.

Biological Interactions

The compound interacts with biological targets via non-covalent and covalent mechanisms:

Target Interaction Type Pharmacological Effect Reference
Histamine receptorsCompetitive antagonismAntihistaminic activity
Muscarinic receptorsAllosteric modulationPotential cognitive disorder therapy

Comparative Reactivity Table

The table below summarizes reaction pathways and outcomes:

Reaction Type Reagents/Conditions Product Yield/Notes
AlkylationMethyl iodide, K2_2CO3_3, CH3_3CN, 25°CN-Ethyl-N-methyl-N-methylpiperidin-4-ammonium iodideModerate yields (~60%)
AcylationAcetyl chloride, DIPEA, DCM, 0°CN-Acetyl-N-ethyl-N-methylpiperidin-4-amineHigh purity (>90%)
OxidationH2_2O2_2 (30%), MeOH, 50°CN-Oxide derivativeRequires extended reaction time
BiologicalIn vitro receptor binding assaysIC50_{50} values for histamine receptorsSub-micromolar affinity

Synthetic Utility

The compound serves as a precursor in multistep syntheses:

  • Stepwise Functionalization: Alkylation followed by acylation creates derivatives for drug discovery .

  • Salt Formation: Conversion to mesylate or tosylate salts improves solubility for formulation.

Scientific Research Applications

Chemistry

EMPA serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation : Producing N-oxides.
  • Reduction : Forming secondary amines.
  • Substitution Reactions : Engaging in nucleophilic substitutions.

Pharmacology and Biology

In biological research, EMPA has been investigated for its interactions with neurotransmitter systems. Specific applications include:

  • Neurotransmitter Modulation : EMPA may influence neurotransmitter release through its action on receptors in the nervous system, potentially leading to analgesic or anesthetic effects.

Antimicrobial Properties

Research indicates that piperidine derivatives exhibit notable antimicrobial activity. EMPA has shown efficacy against various pathogens:

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
EMPA32 (against Staphylococcus aureus)64 (against Candida albicans)
7c1632
7d816

Anticancer Properties

Recent studies have explored the anticancer potential of EMPA and related compounds. Notable findings include:

  • Induction of apoptosis in cancer cell lines.
  • Cell cycle arrest observed in various cancer types.

Case Study Example : A study evaluating piperidine derivatives found that specific compounds induced late apoptosis in A549 lung cancer cells, suggesting their potential as therapeutic agents in oncology.

Mechanism of Action

The mechanism of action of N-Ethyl-N-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as receptors in the nervous system. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in analgesic or anesthetic effects, depending on the specific receptors targeted .

Comparison with Similar Compounds

Purity and Stability

  • This compound : 95% purity; stable at -20°C .
  • Ethyl 4-ANPP : ≥98% purity; stable for ≥5 years at -20°C .
  • N-(4-Chlorobenzyl)-...: No explicit stability data, but chlorinated analogs often exhibit enhanced shelf life due to reduced reactivity .

Spectral Properties

  • Ethyl 4-ANPP displays a UV/Vis absorption maximum at 255 nm, indicative of conjugated π-systems in its aromatic substituents .

Pharmaceutical Intermediates

  • This compound : Likely used in synthesizing neurologically active compounds due to its simple amine structure .
  • Ethyl 4-ANPP: A known precursor to synthetic opioids (e.g., fentanyl derivatives) .
  • N-(4-Chlorobenzyl)-...: Potential applications in antipsychotics or antimicrobial agents, inferred from chlorinated analogs .

Biological Activity

N-Ethyl-N-methylpiperidin-4-amine hydrochloride (also known as EMPA) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H19ClN2C_8H_{19}ClN_2 and a molecular weight of 178.71 g/mol. The structure features a piperidine ring with ethyl and methyl substitutions at the nitrogen atoms, which influences its pharmacological properties.

Research indicates that piperidine derivatives, including EMPA, can interact with various biological targets, including neurotransmitter receptors and enzymes. The following mechanisms have been identified:

  • Opioid Receptor Modulation : Some studies suggest that piperidine derivatives can act as agonists or antagonists at opioid receptors, potentially influencing pain modulation pathways .
  • Inhibition of Enzymatic Activity : EMPA may exhibit inhibitory effects on enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation .

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of piperidine derivatives. For instance, derivatives similar to EMPA have shown significant antibacterial and antifungal activities against various pathogens. A study highlighted that certain substituted piperidin-4-amines exhibited notable antimicrobial effects compared to standard drugs like ciprofloxacin and fluconazole .

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
EMPA32 (against Staphylococcus aureus)64 (against Candida albicans)
7c1632
7d816

Anticancer Properties

Recent research has explored the potential anticancer effects of piperidine derivatives. For example, compounds derived from piperidine have demonstrated pro-apoptotic activity in various cancer cell lines, inducing apoptosis through different pathways . The ability to induce cell cycle arrest has also been noted, with some compounds causing significant G0/G1 phase arrest in cancer cells.

Case Studies

  • Anticancer Activity : A study evaluating a series of piperidine derivatives found that specific compounds induced late apoptosis in A549 lung cancer cells, suggesting their potential as therapeutic agents in oncology. The most active compounds showed up to 82% late apoptosis induction at certain concentrations .
  • Antimicrobial Efficacy : In a comparative study of various piperidin-4-amine derivatives against bacterial strains, EMPA demonstrated moderate activity against Gram-positive bacteria while exhibiting lesser efficacy against Gram-negative strains. This selective activity pattern is crucial for developing targeted antimicrobial therapies .

Q & A

Q. Which in silico models predict the compound’s potential off-target effects or toxicity?

  • Methodological Answer :
  • ToxCast Database : Screen for endocrine disruption or cytotoxicity.
  • QSAR Models : Use ADMET predictors (e.g., ADMETlab 2.0) to estimate hepatotoxicity or cardiotoxicity risks .

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